molecular formula C9H8ClN3S B1465735 6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 1248059-32-6

6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No. B1465735
CAS RN: 1248059-32-6
M. Wt: 225.7 g/mol
InChI Key: SSKFSGUKFBDRKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine were not found, there are related studies on the synthesis of pyrimidinamine derivatives. For instance, thiophene-substituted chalcones were cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines .

Scientific Research Applications

Fungicidal Activity

Compounds with a thiophene derivative, such as N-(thiophen-2-yl) nicotinamide derivatives, have been found to exhibit excellent fungicidal activities . For instance, compound 4f, a derivative of N-(thiophen-2-yl) nicotinamide, has shown promising fungicidal activity against cucumber downy mildew .

Biological Activity

Thiophene-based analogs are considered potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can prevent or slow down the corrosion process, thereby extending the life of materials and structures.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

properties

IUPAC Name

6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKFSGUKFBDRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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